3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1S)-1-hydroxy-2-propynyl)-, (1S,2R,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1S)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- is a complex organic compound that features a cyclopentene ring, a purine base, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1S)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- typically involves multi-step organic synthesis. The process may start with the preparation of the cyclopentene ring, followed by the introduction of the purine base and the propynyl group. Common reagents and catalysts used in these reactions include palladium catalysts, protecting groups for hydroxyl and amino functionalities, and various organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group in the purine base can participate in substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its interactions with enzymes and other biomolecules
Medicine
The compound’s structure indicates potential medicinal applications, particularly in the development of antiviral or anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In industrial chemistry, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may find applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1S)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- exerts its effects depends on its interactions with molecular targets. The purine base may interact with nucleic acids or enzymes, influencing various biochemical pathways. The compound’s hydroxyl and amino groups can form hydrogen bonds and other interactions, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside with a similar purine base, involved in various biological processes.
Cyclopentanol: A simpler compound with a cyclopentane ring and a hydroxyl group.
Propargyl alcohol: A compound with a propynyl group and a hydroxyl group.
Uniqueness
What sets 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1S)-1-hydroxy-2-propynyl)-, (1S,2R,5R)- apart is its unique combination of functional groups and structural features
Properties
CAS No. |
194353-49-6 |
---|---|
Molecular Formula |
C13H13N5O3 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1S)-1-hydroxyprop-2-ynyl]cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C13H13N5O3/c1-2-8(19)6-3-7(11(21)10(6)20)18-5-17-9-12(14)15-4-16-13(9)18/h1,3-5,7-8,10-11,19-21H,(H2,14,15,16)/t7-,8+,10-,11+/m1/s1 |
InChI Key |
AKFIFNJGVGBSCR-MKHNBGRSSA-N |
Isomeric SMILES |
C#C[C@@H](C1=C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O |
Canonical SMILES |
C#CC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.